Fmoc-Gly-(Dmb)Gly-OH Fmoc-Gly-(Dmb)Gly-OH
Brand Name: Vulcanchem
CAS No.: 848861-65-4
VCID: VC0557585
InChI: InChI=1S/C28H28N2O7/c1-35-19-12-11-18(25(13-19)36-2)15-30(16-27(32)33)26(31)14-29-28(34)37-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-13,24H,14-17H2,1-2H3,(H,29,34)(H,32,33)
SMILES: COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC
Molecular Formula: C28H28N2O7
Molecular Weight: 504.54

Fmoc-Gly-(Dmb)Gly-OH

CAS No.: 848861-65-4

Cat. No.: VC0557585

Molecular Formula: C28H28N2O7

Molecular Weight: 504.54

* For research use only. Not for human or veterinary use.

Fmoc-Gly-(Dmb)Gly-OH - 848861-65-4

Specification

CAS No. 848861-65-4
Molecular Formula C28H28N2O7
Molecular Weight 504.54
IUPAC Name 2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetic acid
Standard InChI InChI=1S/C28H28N2O7/c1-35-19-12-11-18(25(13-19)36-2)15-30(16-27(32)33)26(31)14-29-28(34)37-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-13,24H,14-17H2,1-2H3,(H,29,34)(H,32,33)
SMILES COC1=CC(=C(C=C1)CN(CC(=O)O)C(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC

Introduction

Chemical Structure and Physical Properties

Fmoc-Gly-(Dmb)Gly-OH is a specialized dipeptide building block used in solid-phase peptide synthesis. The compound consists of a glycine residue with its N-terminus protected by the Fmoc group, coupled to a second glycine that has been N-alkylated with a 2,4-dimethoxybenzyl (Dmb) group.

Chemical Identity and Nomenclature

The formal chemical name for this compound is 2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetic acid . It is also known by several synonyms including N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycyl-N-(2,4-dimethoxybenzyl)glycine and Fmoc-N-(2,4-dimethoxybenzyl)glycine .

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of Fmoc-Gly-(Dmb)Gly-OH:

PropertyValue
CAS Number848861-65-4
Molecular FormulaC₂₈H₂₈N₂O₇
Molecular Weight504.531 g/mol
Physical AppearanceWhite to slight yellow powder
Density1.3±0.1 g/cm³
Boiling Point751.7±60.0 °C at 760 mmHg
Flash Point408.4±32.9 °C
LogP4.63
PSA117.89000
Water Content≤2.00%
Purity (Assay)≥90.0% (acidimetric) and 95.0% (HPLC)

These data are critical for researchers and chemists working with this compound, providing essential information for handling, storage, and application in synthetic procedures .

Synthetic Approaches

The synthesis of Fmoc-Gly-(Dmb)Gly-OH follows a multi-step process that ensures the correct placement of both the Fmoc protecting group and the Dmb modification.

Laboratory Preparation Method

A documented synthetic route begins with 2,4-dimethoxybenzaldehyde as the starting material. The synthesis proceeds through the following key steps:

  • Reductive amination of 2,4-dimethoxybenzaldehyde with glycine ethyl ester hydrochloride in the presence of NaB(OAc)₃H to produce ethyl 2-((2,4-dimethoxybenzyl)amino)acetate

  • Hydrolysis of the ethyl ester under basic conditions

  • Introduction of the Fmoc protecting group using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide)

  • Purification through silica column chromatography

Using this approach, researchers have reported yields of approximately 74% over the final two steps, with the product obtained as a nanocrystalline foam . This synthetic pathway is advantageous as it provides good yields and results in a product of high purity suitable for peptide synthesis applications.

Applications in Peptide Synthesis

Fmoc-Gly-(Dmb)Gly-OH has emerged as a critical tool in advanced peptide synthesis, particularly for challenging sequences that are otherwise difficult to produce using conventional methods.

Prevention of Aspartimide Formation

Practical Usage Guidelines

Fmoc-Gly-(Dmb)Gly-OH integrates seamlessly into standard Fmoc-based solid-phase peptide synthesis protocols, making it accessible to researchers familiar with these techniques.

Coupling Conditions

The coupling of Fmoc-Gly-(Dmb)Gly-OH can be achieved using standard methods such as PyBOP®/DIPEA or DIPCDI/HOBt . These conditions typically provide good yields and clean incorporation of the dipeptide unit into the growing peptide chain.

Special Applications

Research has demonstrated that Fmoc-Gly-(Dmb)Gly-OH is essential for the synthesis of peptides related to nucleolin, highlighting its importance in specific biochemical research areas . The dipeptide's unique properties allow for the successful synthesis of these otherwise challenging sequences.

Comparison with Related Compounds

Fmoc-Gly-(Dmb)Gly-OH belongs to a family of specialized building blocks designed to overcome specific challenges in peptide synthesis.

Comparison with Other Dmb Dipeptides

Fmoc-Gly-(Dmb)Gly-OH is part of a series of Dmb-containing dipeptides, including Fmoc-Ala-(Dmb)Gly-OH, which offer similar benefits for different sequence contexts . These derivatives provide the same advantages as pseudoproline dipeptides but are specifically designed for glycine-containing sequences.

Comparison with Hmb Derivatives

The table below compares Fmoc-Gly-(Dmb)Gly-OH with related Hmb (2-hydroxy-4-methoxybenzyl) derivatives:

DerivativePrimary ApplicationSpecial Features
Fmoc-Gly-(Dmb)Gly-OHGeneral difficult sequences, transmembrane peptidesCannot form cyclic lactones
Fmoc-(Dmb)Gly-OHSituations where pre-formed Dmb dipeptide is unavailableSimilar benefits to Dmb dipeptides
Fmoc-Gly-(Hmb)Gly-OHPrevents aggregation, improves solubilityDifferent backbone modification chemistry
Fmoc-Asp(OtBu)-(Hmb)Gly-OHPrevention of aspartimide formationSpecifically designed for Asp-Gly sequences

This comparison illustrates the specialized nature of each derivative and helps guide selection based on specific synthesis requirements .

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